molecular formula C18H14N2 B13991264 9-phenyl-9H-carbazol-1-amine

9-phenyl-9H-carbazol-1-amine

Cat. No.: B13991264
M. Wt: 258.3 g/mol
InChI Key: NQDMRWHYXXDCLE-UHFFFAOYSA-N
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Description

9-Phenyl-9H-carbazol-1-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-9H-carbazol-1-amine typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed amination of 9-phenylcarbazole with an amine source under microwave irradiation . This method is efficient and reduces reaction times significantly.

Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical polymerization and electropolymerization processes. These methods are optimized for high yield and purity, ensuring the production of high-quality materials for various applications .

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-9H-carbazol-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

9-Phenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-phenyl-9H-carbazol-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, its ability to transport holes makes it valuable in electronic applications, where it facilitates the movement of positive charges .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a phenyl group and an amine group attached to the carbazole core. This structure imparts distinct electronic properties and reactivity, making it suitable for specialized applications in optoelectronics and medicinal chemistry .

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

9-phenylcarbazol-1-amine

InChI

InChI=1S/C18H14N2/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H,19H2

InChI Key

NQDMRWHYXXDCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)N

Origin of Product

United States

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